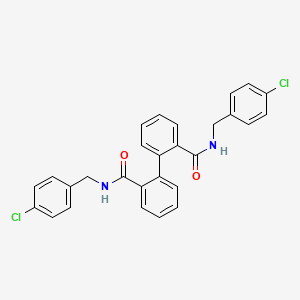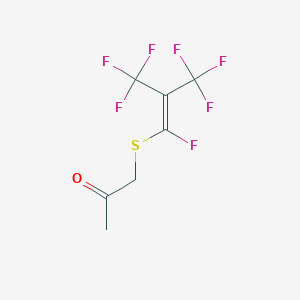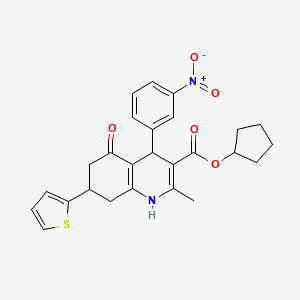
N,N'-bis(4-chlorobenzyl)biphenyl-2,2'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is a synthetic organic compound characterized by the presence of two 4-chlorobenzyl groups attached to a biphenyl-2,2’-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 4-chlorobenzylamine. The process can be summarized as follows:
Activation of Biphenyl-2,2’-dicarboxylic Acid: The carboxylic acid groups of biphenyl-2,2’-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated biphenyl-2,2’-dicarboxylic acid is then reacted with 4-chlorobenzylamine under mild conditions to form the desired amide bonds.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, products can include various substituted benzyl derivatives.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields the corresponding amines or alcohols.
Hydrolysis: Hydrolysis results in the formation of biphenyl-2,2’-dicarboxylic acid and 4-chlorobenzylamine.
科学的研究の応用
Chemistry
In chemistry, N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N’-bis(4-nitrobenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methylbenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methoxybenzyl)biphenyl-2,2’-dicarboxamide
Uniqueness
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is unique due to the presence of chlorine atoms in the benzyl groups. This feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in certain environments. Compared to its analogs, this compound may exhibit different biological activities and industrial applications, making it a valuable addition to the family of biphenyl-2,2’-dicarboxamide derivatives.
特性
分子式 |
C28H22Cl2N2O2 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-chlorophenyl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-21-13-9-19(10-14-21)17-31-27(33)25-7-3-1-5-23(25)24-6-2-4-8-26(24)28(34)32-18-20-11-15-22(30)16-12-20/h1-16H,17-18H2,(H,31,33)(H,32,34) |
InChIキー |
IVQHJFQVTSGBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide](/img/structure/B11088112.png)
![2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11088113.png)
![(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)


![N-(2,6-dichlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11088144.png)

![4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088154.png)

![1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088187.png)
![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![3-[1-(4-Chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B11088212.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
![3'-(4-chlorophenyl)-1-[(4-methylpiperidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11088215.png)
